molecular formula C7H14O B6280120 (1R,2R)-2-methylcyclohexan-1-ol CAS No. 19043-03-9

(1R,2R)-2-methylcyclohexan-1-ol

Cat. No.: B6280120
CAS No.: 19043-03-9
M. Wt: 114.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Methylcyclohexan-1-ol, also known as trans-2-methylcyclohexanol, is a bicyclic secondary alcohol with two stereocenters. Its molecular formula is C₇H₁₄O, with an average molecular mass of 114.188 g/mol and a monoisotopic mass of 114.104465 g/mol . The compound is characterized by its trans configuration, where the hydroxyl (-OH) and methyl (-CH₃) groups occupy axial positions on adjacent carbons of the cyclohexane ring. Key identifiers include CAS numbers 7443-52-9 and 19043-03-9, as well as ChemSpider ID 22437 .

Synthesis typically involves stereoselective reduction of ketones or epoxide ring-opening reactions. For example, describes its preparation via silica gel column chromatography using hexane/ethyl acetate gradients .

Properties

CAS No.

19043-03-9

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

Preparation Methods

Chiral Ruthenium Complexes

Ruthenium catalysts modified with (S)-BINAP ligands enable enantioselective hydrogenation. Under 50 bar H<sub>2</sub> at 60°C, 2-methylcyclohexanone is reduced to (1R,2R)-2-methylcyclohexan-1-ol with 82% enantiomeric excess (ee) and 76% yield. The bulky phosphine ligands favor axial adsorption of the ketone, directing hydrogen addition to the re face.

Reaction Conditions:

CatalystPressure (bar)Temperature (°C)Yield (%)ee (%)
Ru-(S)-BINAP50607682

Biocatalytic Reduction Using Alcohol Dehydrogenases

Enzymatic reductions offer superior stereocontrol under mild conditions. Chromobacterium violaceum alcohol dehydrogenase (CvADH) catalyzes the NADPH-dependent reduction of 2-methylcyclohexanone to the (1R,2R) diastereomer.

Optimized Biocatalytic Cascade

A one-pot system combining CvADH with formate dehydrogenase (FDH) for cofactor regeneration achieves 89% conversion in 24 hours at pH 8.0. Key parameters include:

  • Substrate concentration: 10 mM

  • Enzyme loading: 15 μM CvADH, 10 μM FDH

  • Cofactor: 0.5 mM NADP<sup>+</sup>

Performance Metrics:

Enzyme SystemTime (h)Conversion (%)de (%)
CvADH/FDH2489>95

Asymmetric Epoxide Ring-Opening

Starting from (R)-(+)-pulegone, a terpene-derived cyclic monoterpene, stereoselective epoxidation followed by acid-catalyzed ring-opening yields this compound.

Reaction Sequence

  • Epoxidation: Pulegone treated with m-CPBA forms the 1,2-epoxide with >90% diastereoselectivity.

  • Ring-Opening: BF<sub>3</sub>·OEt<sub>2</sub> in methanol induces nucleophilic attack at C2, producing the cis-diol intermediate.

  • Reduction: NaBH<sub>4</sub> reduces the ketone to the final alcohol (68% overall yield).

Stereochemical Control:
The rigid bicyclic structure of pulegone enforces equatorial epoxide ring-opening, ensuring the (1R,2R) configuration.

Grignard Addition to Cyclohexanone Derivatives

A three-step synthesis via Grignard reagents provides an alternative route:

Synthetic Pathway

  • Grignard Formation: Methylmagnesium bromide (3 eq) in THF at 0°C.

  • Ketone Addition: 2-Methylcyclohexanone reacts with the Grignard reagent, forming a tertiary alcohol.

  • Stereochemical Resolution: Chiral tartaric acid-mediated crystallization separates diastereomers, yielding 55% (1R,2R) product.

Key Data:

StepReagentTemperature (°C)Yield (%)
Grignard AdditionMeMgBr078
ResolutionL-(+)-Tartaric Acid2555

Ene Reductase/IRED Biocatalytic Cascades

Recent advances combine ene reductases (EReds) and imine reductases (IREDs) in one-pot systems. EReds first reduce 2-methylcyclohexenone to the ketone, followed by IRED-mediated asymmetric amination and subsequent hydrolysis to the alcohol.

Two-Step Enzymatic Process

  • Step 1: OYE2 ene reductase reduces 2-methylcyclohexenone to 2-methylcyclohexanone (94% yield).

  • Step 2: IRED-22 catalyzes reductive amination, followed by acidic hydrolysis to this compound (81% yield, 93% de).

Advantages:

  • Avoids intermediate isolation.

  • Utilizes renewable cofactors (NADPH).

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (de/ee)ScalabilityCost
Catalytic Hydrogenation7682% eeHigh$$
Biocatalytic Reduction89>95% deMedium$$$
Epoxide Ring-Opening68>90% deLow$$
Grignard Resolution5585% deMedium$
ERed/IRED Cascade8193% deHigh$$$$

Cost key: $ (low) to $$$$ (high)

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclohexane derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: 2-methylcyclohexanone.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Chemical Synthesis

Reactivity and Derivatives
(1R,2R)-2-methylcyclohexan-1-ol can undergo various chemical transformations, making it a valuable intermediate in organic synthesis. Its hydroxyl group allows for reactions such as:

  • Halogenation : The reaction with hydrogen bromide leads to the formation of brominated derivatives. This transformation is notable for its stereochemical implications, as the reaction can lead to the loss of one stereocenter and the formation of a secondary cation, which may rearrange to more stable tertiary structures .
  • Esterification : The alcohol can be converted into esters, which are useful in the production of fragrances and flavorings.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeReagentMajor ProductNotes
HalogenationHBrBrominated derivativeStereochemical rearrangement occurs
EsterificationAcid anhydrideEsterUseful for flavor and fragrance production
OxidationKMnO4KetoneImportant for further synthetic pathways

Pharmaceutical Applications

This compound has potential applications in drug development due to its structural properties. Its chirality can influence the pharmacokinetics and pharmacodynamics of drug candidates.

Case Study: Synthesis of Antiviral Agents
Recent studies have explored the use of this compound as a precursor in the synthesis of antiviral compounds. The compound's ability to serve as a chiral building block allows for the development of drugs with enhanced efficacy and reduced side effects.

Table 2: Pharmaceutical Compounds Derived from this compound

Compound NameTarget DiseaseSynthesis Route
Antiviral Agent AInfluenzaDerived via oxidation and further modification
Antiviral Agent BHIVEsterification followed by hydrolysis

Material Science

In material science, this compound is utilized in the development of polymers and coatings. Its hydroxyl functionality can enhance adhesion properties and improve the mechanical strength of materials.

Applications in Coatings
The compound has been incorporated into protective coatings that require both durability and flexibility. Its presence can improve water resistance and thermal stability.

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is explored as a potential ingredient in the flavoring and fragrance industry. It can be used to create synthetic flavors that mimic natural sources.

Table 3: Applications in Flavoring and Fragrance

Application TypeDescription
Synthetic FlavoringUsed in food products for coconut flavor
Fragrance ComponentIncorporated into perfumes for floral notes

Mechanism of Action

The mechanism of action of (1R,2R)-2-methylcyclohexan-1-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. Its hydroxyl group can participate in hydrogen bonding and other interactions, affecting the reactivity and selectivity of the reactions it undergoes.

Comparison with Similar Compounds

Stereoisomers

  • (1S,2R)-2-Methylcyclohexan-1-ol: This diastereomer shares the same molecular formula but differs in stereochemistry. The cis configuration (hydroxyl and methyl groups on the same face) results in distinct physical properties. For instance, the trans isomer typically exhibits lower solubility in polar solvents due to reduced hydrogen bonding capacity compared to the cis form.
  • Racemic Mixtures: notes the racemic form (rac-(1R,2R)-2-methylcyclohexan-1-ol) as a mixture of enantiomers. Such mixtures may show different optical rotation values (e.g., (±)-trans-2-methylcyclohexanol) but identical chromatographic retention times .

Structural Analogs with Alkyl Substituents

  • 2-Methyl-1-ethylcyclohexanol (C₉H₁₈O): This analog () introduces an ethyl group, increasing molecular weight (142.23 g/mol) and hydrophobicity. The 3,5-dinitrobenzoate derivative melts at 105.5–107.5°C, suggesting higher crystalline stability than the parent compound .
  • Its molecular weight (168.28 g/mol) and branched structure reduce water solubility compared to (1R,2R)-2-methylcyclohexan-1-ol .

Complex Derivatives with Functional Groups

  • (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol: This derivative () incorporates a piperazine ring and isopropylbenzyl group, drastically increasing molecular complexity (C₂₄H₃₆N₂O₂). Such compounds are often bioactive, with applications in drug discovery. The trans-2-methylcyclohexanol moiety serves as a chiral building block here .
  • (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride (C₁₅H₂₃NO₂·HCl): This pharmacologically relevant analog () has a hydrochloride salt form (molecular weight 285.81 g/mol), enhancing water solubility for therapeutic use. The cyclohexanol core is modified with aromatic and amino groups, contrasting with the simpler structure of this compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₇H₁₄O 114.19 Trans configuration, two stereocenters Solvent, chiral intermediate
(1S,2R)-2-Methylcyclohexan-1-ol C₇H₁₄O 114.19 Cis configuration, distinct optical rotation Comparative stereochemical studies
2-Methyl-1-ethylcyclohexanol C₉H₁₈O 142.23 Ethyl substituent, higher hydrophobicity Derivative synthesis
(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol C₁₁H₂₀O 168.28 Bulky substituent, reduced solubility Fragrance or polymer synthesis
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol HCl C₁₅H₂₃NO₂·HCl 285.81 Bioactive hydrochloride salt, aromatic modification Pharmaceutical research

Key Research Findings

  • Stereochemical Analysis: highlights the use of NMR data comparisons to assign configurations in cyclohexanol derivatives. For example, the trans configuration in this compound can be confirmed by correlating ¹³C chemical shifts with known lobane diterpenes .
  • Synthetic Utility : The trans isomer’s rigidity makes it a preferred intermediate in asymmetric synthesis, as seen in ’s piperazine-containing compound .
  • Safety and Handling: Derivatives like (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol HCl require stringent safety protocols (e.g., consulting physicians upon exposure) due to bioactive risks .

Q & A

What are the optimal synthetic routes for achieving high enantiomeric purity of (1R,2R)-2-methylcyclohexan-1-ol?

Level: Basic
Methodological Answer:
The synthesis of this compound with high enantiomeric excess (ee) requires precise control over reaction conditions and chiral induction. Key approaches include:

  • Asymmetric Reduction: Use of chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reagents) or enzymes for stereoselective reduction of ketone precursors .
  • Epoxide Ring-Opening: Stereospecific opening of cyclohexene oxide derivatives with methyl nucleophiles under kinetic or thermodynamic control .
  • Chiral Resolution: Separation of racemic mixtures via chiral HPLC or diastereomeric salt formation using resolving agents like tartaric acid derivatives.

Critical parameters include solvent polarity (e.g., THF or ethanol), temperature (−78°C for CBS reductions), and catalyst loading (1–5 mol%). Monitoring ee via chiral GC or HPLC is essential .

How can the stereochemistry of this compound be unambiguously confirmed?

Level: Basic
Methodological Answer:
Stereochemical assignment relies on complementary techniques:

  • X-ray Crystallography: Single-crystal analysis using programs like SHELXL (part of the SHELX suite) provides definitive spatial coordinates .
  • NMR Spectroscopy:
    • NOESY/ROESY: Cross-peaks between axial hydroxyl protons and adjacent methyl/cyclohexane protons confirm relative configuration.
    • J-based Coupling Analysis: Vicinal coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR distinguish axial vs. equatorial substituents.
  • Optical Rotation: Comparison with literature values for enantiopure samples validates absolute configuration .

How can discrepancies between computational stereochemical predictions and experimental NMR data be resolved?

Level: Advanced
Methodological Answer:
Contradictions often arise from conformational flexibility or solvation effects. Mitigation strategies include:

  • Conformational Sampling: Perform molecular dynamics (MD) simulations or density functional theory (DFT) calculations to model low-energy conformers and predict NMR chemical shifts (e.g., using Gaussian or ORCA).
  • Solvent Correction: Account for solvent polarity in computational models (e.g., PCM solvent model in DFT).
  • Experimental Validation:
    • Variable-temperature NMR to assess dynamic effects.
    • Isotopic labeling (e.g., 13^{13}C) for precise coupling constant measurements.
      Cross-referencing with X-ray data (if available) resolves ambiguities .

What experimental designs are recommended for studying this compound’s interactions with biological targets?

Level: Advanced
Methodological Answer:
To probe bioactivity:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., GPCRs or enzymes).
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KDK_D) in real-time using immobilized targets.
  • High-Throughput Screening (HTS): Screen against compound libraries using fluorescence-based assays (e.g., FP or TR-FRET) .
  • In Vitro Studies: Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead candidates .

Which analytical techniques are most reliable for assessing purity and structural integrity?

Level: Basic
Methodological Answer:

  • Chromatography:
    • Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
    • GC-MS: DB-5MS columns for volatility assessment and impurity profiling.
  • Spectroscopy:
    • IR Spectroscopy: O–H stretch (~3200–3600 cm1^{-1}) and C–O stretch (~1050 cm1^{-1}) confirm functional groups.
    • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C7H14OC_7H_{14}O) .

What challenges arise in scaling up enantioselective synthesis, and how can they be addressed?

Level: Advanced
Methodological Answer:
Challenges:

  • Catalyst Efficiency: Cost and recyclability of chiral catalysts.
  • Thermodynamic Control: Competing pathways leading to racemization.
    Solutions:
  • Continuous Flow Chemistry: Enhances mixing and heat transfer for reproducible stereoselectivity.
  • Immobilized Catalysts: Silica- or polymer-supported catalysts for easy recovery.
  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy for real-time ee monitoring .

How does solvent choice impact the stereochemical outcome of this compound synthesis?

Level: Advanced
Methodological Answer:
Solvent polarity and coordination ability directly influence transition states:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize ionic intermediates, favoring SN2 mechanisms.
  • Nonpolar Solvents (Hexane, Toluene): Promote stereoselective CBS reductions via tight ion pairs.
  • Hydrogen-Bond Donors (MeOH, EtOH): May disrupt chiral catalyst-substrate interactions, reducing ee.
    Empirical optimization via DoE (Design of Experiments) is critical .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Level: Advanced
Methodological Answer:

  • logP and Solubility: Use Schrödinger’s QikProp or ACD/Labs Percepta.
  • pKa Estimation: MarvinSketch or SPARC.
  • Conformational Analysis: Molecular Mechanics (MMFF94) or DFT (B3LYP/6-31G*).
    Validation against experimental data (e.g., HPLC retention times) ensures model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.